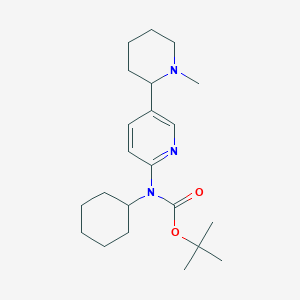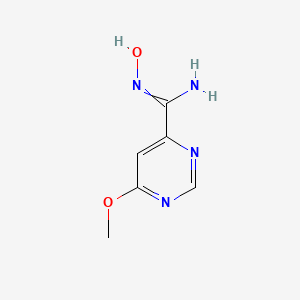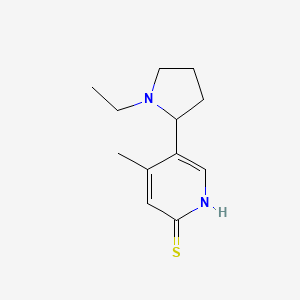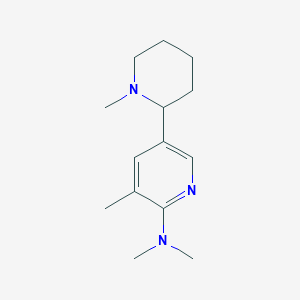![molecular formula C24H40N4O9 B11819655 2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)
2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid; tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique spiro structure, which includes a spirocyclic ring system containing oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions, including alkylation and heterocyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Key steps in the industrial synthesis include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it may have applications in the treatment of diseases such as cancer, inflammation, and metabolic disorders .
Industry
In the industrial sector, 2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
What sets 2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid apart from similar compounds is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C24H40N4O9 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-(3-amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3.C11H16N2O6/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;12-7-5-11(18-6-7)1-3-13(4-2-11)10(17)19-9(16)8(14)15/h10H,4-9,14H2,1-3H3;7H,1-6,12H2,(H,14,15) |
Clé InChI |
JHFDUSKZZAPWBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.C1CN(CCC12CC(CO2)N)C(=O)OC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)



![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)


![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)


![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)

![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)

